n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide
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Overview
Description
n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a pyrimidine ring, an aminomethyl group, and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the Nitrobenzenesulfonamide Moiety: This can be done through nucleophilic substitution reactions where the sulfonamide group is introduced using sulfonyl chlorides and the nitro group is added via nitration reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(Aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-benzenesulfonamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-[[4-(Aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-2-chlorobenzenesulfonamide:
Uniqueness
n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5S/c13-6-8-5-12(18)16-11(15-8)7-14-23(21,22)10-4-2-1-3-9(10)17(19)20/h1-5,14H,6-7,13H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCKCGZWCZUCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NC(=CC(=O)N2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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